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Introduction
ATSP-7041 is a potent, cell-penetrating stapled peptide that reactivates the p53 tumor

suppressor pathway by dually inhibiting its negative regulators, MDM2 and MDMX.[1][2] This

mechanism of action makes it a promising therapeutic agent for various cancers that retain

wild-type p53.[1][2] However, systemic administration of potent therapeutic peptides can lead to

off-target toxicity, limiting their therapeutic window.[3][4] To address this challenge, targeted

delivery systems are being developed to enhance the therapeutic index of ATSP-7041.

This document provides detailed application notes and protocols for the encapsulation of

ATSP-7041 into CD19-targeted polymersome nanoparticles for specific delivery to B-cell

malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] The use of

polymersomes, which are robust, stable, and versatile vesicles formed from the self-assembly

of amphiphilic block copolymers, offers a promising platform for drug delivery.[1][3] The

protocols outlined below are based on the successful implementation of a CD19-targeted

delivery system for ATSP-7041, which has demonstrated enhanced efficacy and reduced

toxicity in preclinical models.[3][4]
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Table 1: Physicochemical Properties of ATSP-7041
Loaded Polymersomes

Parameter Value
Method of
Measurement

Reference

Polymer Composition

Poly(ethylene glycol)-

disulfide-

poly(propylene

sulfide) (PEG-SS-

PPS) with azide-

functionalized PEG for

targeting ligand

conjugation

N/A [3]

Targeting Ligand
Anti-CD19 Fab

fragment
N/A [3]

Average

Hydrodynamic

Diameter (Z-average)

~ 40-60 nm
Dynamic Light

Scattering (DLS)
[3]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[3]

Zeta Potential Near-neutral
Zeta Potential

Analysis
[3]

ATSP-7041

Encapsulation

Efficiency

Not explicitly

quantified, but peptide

retention is monitored

throughout the

assembly process.

Reverse-Phase High-

Performance Liquid

Chromatography (RP-

HPLC)

[1]

Drug Loading Content

Not explicitly

quantified, but dosing

is based on the

encapsulated ATSP-

7041 concentration.

Reverse-Phase High-

Performance Liquid

Chromatography (RP-

HPLC)

[1]
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Table 2: In Vitro Efficacy of ATSP-7041 and
Polymersome Formulations

Cell Line Formulation IC50 (µM) Assay Reference

SJSA-1

(Osteosarcoma)
Free ATSP-7041 ~1

Cell Viability

(MTT)

MCF-7 (Breast

Cancer)
Free ATSP-7041 ~2.5

Cell Viability

(MTT)

OCI-Ly19

(DLBCL)
Free ATSP-7041

Not specified, but

indistinguishable

from αCD19-

PSOMATSP-

7041

Cell Viability [1]

OCI-Ly19

(DLBCL)

αCD19-

PSOMATSP-

7041

Not specified, but

indistinguishable

from free ATSP-

7041

Cell Viability [1]

Table 3: In Vivo Efficacy of ATSP-7041 Polymersomes in
a DLBCL Xenograft Model

Treatment Group Dosing Regimen Outcome Reference

Untreated Control N/A
Progressive tumor

growth
[1]

Free ATSP-7041 (30

mg/kg) + ABT-263 (20

mg/kg)

ATSP-7041 QOD,

ABT-263 QD

High toxicity, 71%

mortality
[1]

αCD19-PSOMATSP-

7041 (30 mg/kg

ATSP-7041) + ABT-

263 (20 mg/kg)

αCD19-PSOMATSP-

7041 QOD, ABT-263

QD

Significantly delayed

tumor growth, no overt

toxicity, increased

survival

[1]
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Experimental Protocols
Protocol 1: Synthesis of ATSP-7041 Stapled Peptide
Materials:

PreludeX peptide synthesizer

Fmoc-protected amino acids

Stapling amino acids (e.g., (S)-2-(4'-pentenyl)alanine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

NMP (N-Methyl-2-pyrrolidone)

Grubbs first-generation catalyst

1,2-dichloroethane

DCM (Dichloromethane)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer

Procedure:

Solid-Phase Peptide Synthesis:

1. Synthesize the linear peptide sequence of ATSP-7041 on a PreludeX peptide synthesizer

using standard Fmoc solid-phase peptide synthesis chemistry.[5]
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2. For standard amino acid couplings, use 10 equivalents of Fmoc-amino acid, 9.5

equivalents of HATU, and 20 equivalents of DIPEA in NMP for 30 minutes.[1]

3. For stapling amino acids, use half the amount of reagents and extend the coupling time to

1 hour.[1]

4. For the amino acid following a stapling amino acid, repeat the coupling reaction four times

for 1 hour each.[1]

On-Resin Ring-Closing Metathesis (Stapling):

1. Wash the resin-bound peptide thoroughly with DCM.

2. Suspend the resin in a freshly prepared solution of Grubbs first-generation catalyst (4

mg/mL) in anhydrous 1,2-dichloroethane.[1]

3. Perform the stapling reaction under a nitrogen atmosphere with bubbling for 3 cycles of 2

hours each, followed by 3 cycles of 4 hours each. Wash with DCM between cycles.[1]

4. Confirm the completion of the reaction by liquid chromatography-mass spectrometry (LC-

MS) by observing the loss of 28 Da (ethylene).[1]

Cleavage and Deprotection:

1. Wash the resin with DCM.

2. Cleave the stapled peptide from the resin and remove side-chain protecting groups using

a TFA cleavage cocktail for 2-3 hours.

Purification and Characterization:

1. Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.

2. Purify the peptide by RP-HPLC.

3. Confirm the identity and purity of the final product by LC-MS.[1]
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Protocol 2: Preparation of αCD19-Targeted ATSP-7041
Polymersomes (αCD19-PSOMATSP-7041)
Materials:

PEG-SS-PPS block copolymer

N3-PEG-SS-PPS block copolymer (for click chemistry)

ATSP-7041

Tetrahydrofuran (THF)

Confined impinging jet (CIJ) device for flash nanoprecipitation

Diafiltration system

Anti-CD19 Fab fragments functionalized with DBCO (Dibenzocyclooctyne)

Phosphate-buffered saline (PBS)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

Procedure:

Polymersome Assembly via Flash Nanoprecipitation:

1. Dissolve PEG-SS-PPS, N3-PEG-SS-PPS, and ATSP-7041 in THF.

2. Rapidly mix the organic solution with an aqueous buffer (e.g., PBS) using a CIJ device to

induce self-assembly of the polymersomes with encapsulated ATSP-7041.[1]

Purification and Concentration:

1. Purify and concentrate the polymersome solution using a diafiltration system to remove

the organic solvent and non-encapsulated peptide.[1]

Surface Functionalization with Targeting Ligand:
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1. Incubate the azide-functionalized polymersomes with DBCO-functionalized anti-CD19 Fab

fragments to facilitate a copper-free click chemistry reaction. This covalently attaches the

targeting ligand to the polymersome surface.

Final Purification:

1. Remove non-conjugated Fab fragments from the polymersome formulation. This is a

critical step to ensure targeting specificity.[1]

2. Confirm the removal of free Fab using SDS-PAGE. The band corresponding to the Fab-

DBCO should be absent in the final αCD19-PSOMATSP-7041 formulation.[1]

Characterization:

1. Determine the size distribution (hydrodynamic diameter and PDI) of the final polymersome

formulation using Dynamic Light Scattering (DLS).

2. Measure the zeta potential to assess the surface charge.

3. Quantify the encapsulated ATSP-7041 concentration using RP-HPLC after lysing the

polymersomes.

Protocol 3: In Vitro Assessment of Targeted
Polymersome Uptake
Materials:

CD19-positive (e.g., OCI-Ly19) and CD19-negative cell lines

αCD19-PSOM loaded with a fluorescent dye (e.g., calcein)

Control non-targeted polymersomes (e.g., αOspA-PSOMcalcein)

Flow cytometer

Cell culture medium and supplements

Procedure:
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Cell Culture:

1. Culture CD19-positive and CD19-negative cells in their appropriate growth media.

Treatment:

1. Incubate the cells with fluorescently labeled targeted (αCD19-PSOMcalcein) and non-

targeted (αOspA-PSOMcalcein) polymersomes for a defined period (e.g., 24 hours).[6]

Flow Cytometry Analysis:

1. Wash the cells to remove non-internalized polymersomes.

2. Analyze the cellular fluorescence using a flow cytometer to quantify the uptake of the

polymersomes.

3. Compare the fluorescence intensity between the targeted and non-targeted polymersomes

in both CD19-positive and CD19-negative cell lines to demonstrate target-specific uptake.

[6]

Protocol 4: In Vivo Efficacy Study in a DLBCL Xenograft
Mouse Model
Materials:

Immunocompromised mice (e.g., NSG mice)

OCI-Ly19 human DLBCL cell line

Matrigel

Free ATSP-7041 formulation

αCD19-PSOMATSP-7041 formulation

ABT-263 (Navitoclax) formulation

Calipers for tumor measurement
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Sterile syringes and needles

Procedure:

Tumor Engraftment:

1. Subcutaneously implant OCI-Ly19 cells mixed with Matrigel into the flank of NSG mice.[1]

2. Allow the tumors to grow to a palpable size (e.g., 100 mm³).[1]

Treatment Groups:

1. Randomize the mice into different treatment groups, including:

Untreated control

Free ATSP-7041 + ABT-263

αCD19-PSOMATSP-7041 + ABT-263

Single agent controls (Free ATSP-7041, αCD19-PSOMATSP-7041, ABT-263)[1]

Drug Administration:

1. Administer the treatments according to the specified dosing regimen (e.g., intravenous

injection for polymersomes and ATSP-7041, oral gavage or intraperitoneal injection for

ABT-263).[1]

Monitoring and Endpoints:

1. Measure tumor volume regularly (e.g., every other day) using calipers.

2. Monitor the body weight and overall health of the mice as indicators of toxicity.

3. The primary endpoints are tumor growth inhibition and overall survival.[1]
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Caption: ATSP-7041 signaling pathway.
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Caption: Experimental workflow for ATSP-7041 polymersomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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